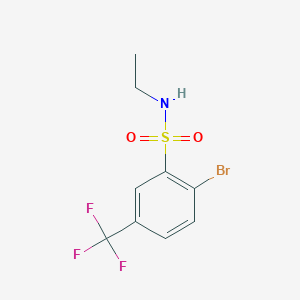

2-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3NO2S/c1-2-14-17(15,16)8-5-6(9(11,12)13)3-4-7(8)10/h3-5,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTXCOKSNXCNOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 1-Bromo-4-(trifluoromethyl)benzene

Chlorosulfonation introduces the sulfonyl chloride group at the para position relative to the bromine atom. A mixture of 1-bromo-4-(trifluoromethyl)benzene and chlorosulfonic acid (ClSO₃H) is heated to 120–140°C for 4–6 hours. The crude sulfonyl chloride is isolated via precipitation in ice water and purified by recrystallization.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 120–140°C |

| Solvent | Neat (chlorosulfonic acid) |

| Yield | 68–72% |

Amidation with Ethylamine

The sulfonyl chloride intermediate reacts with ethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C. Triethylamine is added to scavenge HCl, and the mixture is stirred for 12 hours. The product precipitates upon addition of water and is filtered.

Optimization Data

| Amine Equivalents | Temperature | Yield |

|---|---|---|

| 1.2 | 0°C | 65% |

| 2.0 | 25°C | 78% |

Diazotization-Bromination Sequential Approach

Synthesis of 2-Amino-5-(trifluoromethyl)benzenesulfonamide

Starting from 5-(trifluoromethyl)aniline, sulfonation is achieved using fuming sulfuric acid (20% SO₃) at 50°C. The resulting sulfonic acid is converted to the sulfonamide via phosphorous pentachloride (PCl₅) and ammonium hydroxide.

Diazotization and Bromination

The amino group is diazotized with sodium nitrite (NaNO₂) in hydrobromic acid (HBr) at −5°C. Subsequent treatment with cuprous bromide (CuBr) replaces the diazonium group with bromine, yielding 2-bromo-5-(trifluoromethyl)benzenesulfonamide.

Critical Parameters

-

Excess HBr (48% w/w) ensures high bromination efficiency.

-

CuBr acts as a catalyst and bromide source, with a 15 mol% loading achieving 76% yield.

| Component | Quantity |

|---|---|

| Pd(PPh₃)₄ | 5 mol% |

| CF₃I | 1.5 equivalents |

| Base | Cs₂CO₃ |

| Yield | 62% |

Comparison of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct sulfonylation | Fewer steps, high scalability | Requires hazardous ClSO₃H | 65–78% |

| Diazotization | Position-selective bromination | Multi-step, low-temperature | 70–76% |

| Cross-coupling | Modular CF₃ introduction | Expensive catalysts | 60–65% |

Scalability and Industrial Considerations

The diazotization-bromination route is preferred for large-scale synthesis due to cost-effective reagents (e.g., HBr, CuBr) and mild conditions. Raney nickel-catalyzed hydrogenation, as demonstrated in analogous brominations , offers recyclable catalysts, reducing waste. Ethanol or methanol solvents enable easy recovery of intermediates via distillation.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a catalyst.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted benzenesulfonamides.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the sulfonamide group.

Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

The compound's sulfonamide moiety is known for its antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. This mechanism is crucial for the development of new antibiotics targeting resistant strains of bacteria. Research has indicated that similar compounds can effectively combat infections caused by pathogens like Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting microtubule dynamics. For instance, compounds structurally related to 2-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide have demonstrated efficacy in inhibiting prostate cancer cell viability . The trifluoromethyl group may enhance the compound's metabolic stability and bioactivity, making it a candidate for further development in oncology .

Agrochemicals

The compound is also being explored for its potential in agrochemical applications. Its ability to inhibit specific enzymes in plants positions it as a candidate for developing herbicides and pesticides. The presence of the trifluoromethyl group can increase lipophilicity, facilitating better membrane penetration and efficacy against target pests.

Material Science

In material science, this compound serves as a building block for synthesizing advanced materials with unique electronic and optical properties. Its structural features allow for modifications that can tailor materials for specific applications in electronics and photonics .

Chemical Research

The compound is utilized as a versatile intermediate in organic synthesis, particularly in the creation of more complex sulfonamide derivatives. It undergoes various chemical reactions such as substitution, oxidation, and reduction, making it valuable for researchers aiming to develop novel compounds with enhanced properties .

Case Study 1: Antiviral Activity

A study on heteroaromatic-based benzenesulfonamide derivatives revealed that compounds with similar structures to this compound exhibited potent antiviral activity against the H5N1 influenza virus. The research highlighted the importance of structural modifications in enhancing antiviral efficacy .

Case Study 2: Anticancer Research

Research involving the modification of celecoxib and rofecoxib led to new sulfonamide derivatives tested against human prostate cancer cells. The findings indicated that certain modifications resulted in compounds that significantly reduced cell viability and induced apoptosis, showcasing the potential of sulfonamides in cancer therapy .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Action |

|---|---|---|

| Medicinal Chemistry | Antibiotics, Anticancer agents | Inhibition of folic acid synthesis, Apoptosis induction |

| Agrochemicals | Herbicides, Pesticides | Enzyme inhibition |

| Material Science | Advanced materials synthesis | Tailored electronic/optical properties |

| Chemical Research | Intermediate for organic synthesis | Substitution, oxidation, reduction reactions |

Mechanism of Action

The mechanism of action of 2-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

(a) 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide (CAS 951884-67-6)

- Molecular Formula: C₁₀H₁₁BrF₃NO₂S vs. C₉H₁₀BrF₃NO₂S (target compound).

- Key Differences : The propyl group (C₃H₇) in this analog increases hydrophobicity compared to the ethyl group (C₂H₅) in the target compound. This may enhance membrane permeability but reduce aqueous solubility.

- Trifluoromethyl Group : Both compounds retain the electron-withdrawing trifluoromethyl group, which stabilizes the sulfonamide moiety and enhances metabolic resistance .

(b) N-Benzyl-2-bromo-5-(trifluoromethoxy)benzenesulfonamide (CAS 951885-49-7)

- Molecular Formula: C₁₄H₁₁BrF₃NO₃S vs. C₉H₁₀BrF₃NO₂S.

- The trifluoromethoxy group (-OCF₃) differs from the trifluoromethyl (-CF₃) in the target compound, altering electronic effects and steric hindrance .

(c) 3-Bromo-N,5-dimethylbenzenesulfonamide (CAS 1020252-91-8)

- Molecular Formula: C₈H₁₀BrNO₂S vs. C₉H₁₀BrF₃NO₂S.

- Key Differences : Replacement of the trifluoromethyl group with a methyl group reduces electronegativity and lipophilicity. The absence of fluorine atoms likely decreases thermal stability and chemical inertness .

(a) Molecular Weight and Solubility

- The target compound (MW ≈ 346 g/mol, estimated) is heavier than 2-bromo-5-(trifluoromethyl)benzaldehyde (MW 253.02 g/mol, ) due to the sulfonamide group. Higher molecular weight may reduce solubility but improve crystallinity, aiding in structural confirmation via X-ray crystallography (commonly analyzed using SHELX software) .

(a) COX-2 Inhibition Potential

Regulatory and Industrial Relevance

- Perfluorinated benzenesulfonamides () are regulated under international inventories (e.g., TSCA, DSL). The target compound’s trifluoromethyl group places it within this category, requiring compliance with environmental and safety guidelines .

Biological Activity

2-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure, characterized by the presence of a bromine atom, an ethyl group, and a trifluoromethyl group attached to a benzenesulfonamide core, suggests various applications in pharmacology and biochemistry.

- Molecular Formula : C₇H₅BrF₃NO₂S

- Molecular Weight : 304.08 g/mol

- CAS Number : 70380902

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may improve its binding affinity to target proteins. Additionally, the sulfonamide moiety plays a crucial role in modulating biological activity by participating in hydrogen bonding and other interactions with biological macromolecules.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Some studies have shown that benzenesulfonamide derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against multiple cancer cell lines, revealing significant growth inhibition .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit carbonic anhydrases, which are critical for various physiological processes .

Anticancer Studies

A study focusing on sulfonamide derivatives demonstrated that certain compounds exhibited potent inhibitory effects against cancer cell lines. For example:

- Compound 12e showed over 50% inhibition in several cancer types, including melanoma and ovarian cancer .

- The mechanism of action was linked to the modulation of cell cycle progression and induction of apoptosis.

Enzyme Inhibition Studies

Research on related compounds indicated strong inhibitory effects on carbonic anhydrase IX (CA IX), with IC₅₀ values ranging from 10.93 to 25.06 nM, showcasing selectivity over other isoforms . Such inhibition could be relevant for developing therapeutics targeting tumor microenvironments.

Data Table: Biological Activity Comparison

| Compound | Target Activity | IC₅₀ (nM) | Notes |

|---|---|---|---|

| This compound | Anticancer (various lines) | TBD | Potential for further investigation |

| Compound 12e | V600EBRAF Inhibitor | 0.49 | Significant growth inhibition observed |

| Compound 4e | CA IX Inhibitor | 10.93 | Selective inhibition over CA II |

Q & A

Q. What are the key considerations in synthesizing 2-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide to ensure high yield and purity?

- Methodological Answer : Synthesis requires optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to minimize side reactions. For brominated sulfonamides, intermediates like boronic acids are critical due to their reactivity in cross-coupling reactions. Purification via column chromatography or recrystallization is essential, with monitoring by TLC or HPLC. The trifluoromethyl group’s electron-withdrawing nature may necessitate inert atmospheres to prevent decomposition .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : and NMR confirm substituent positions and purity. IR spectroscopy identifies sulfonamide (S=O) and C-F stretches.

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software resolves 3D structure and hydrogen bonding. For example, WinGX and ORTEP-3 aid in data refinement and visualization of molecular packing .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The -CF group enhances lipophilicity and metabolic stability while polarizing adjacent bonds. Computational tools (e.g., Gaussian) predict logP values and electrostatic potential surfaces. Experimentally, differential scanning calorimetry (DSC) measures thermal stability, and solubility assays in DMSO/PBS buffer correlate with bioavailability .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this sulfonamide?

- Methodological Answer : Docking tools (AutoDock Vina, Schrödinger Suite) simulate ligand-enzyme interactions. For antimicrobial targets like leucyl-tRNA synthetase, grid parameters are set around active sites (e.g., PDB: 1FFY). Binding affinities (ΔG) and pose clustering validate interactions. The bromine atom’s steric effects and -CF's electronegativity are critical for scoring functions .

Q. How do hydrogen bonding patterns in crystal structures inform supramolecular assembly?

- Methodological Answer : Graph set analysis (Etter’s formalism) categorizes hydrogen bonds (e.g., , ) into motifs like . SHELXL refines H-bond geometries (distance/angle), while Mercury software maps intermolecular networks. For example, sulfonamide dimers in 4-{2-[(5-Bromo-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide show motifs .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?

Q. How can regioselective functionalization be achieved in derivatives of this compound?

- Methodological Answer : Directed ortho-metalation (DoM) using LDA/TMP bases targets the bromine-substituted position. Retrosynthesis AI tools (e.g., Reaxys/Pistachio) propose routes for introducing amines or heterocycles. For example, Suzuki-Miyaura coupling with pinacol boronate esters modifies the aryl bromide site .

Q. What safety protocols are critical for handling brominated trifluoromethyl sulfonamides?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.